4-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-(1H-tetrazol-1-yl)benzamide
CAS No.:
Cat. No.: VC16326471
Molecular Formula: C16H10ClN5O3
Molecular Weight: 355.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H10ClN5O3 |
|---|---|
| Molecular Weight | 355.73 g/mol |
| IUPAC Name | 4-chloro-N-(1-oxo-3H-2-benzofuran-5-yl)-2-(tetrazol-1-yl)benzamide |
| Standard InChI | InChI=1S/C16H10ClN5O3/c17-10-1-3-13(14(6-10)22-8-18-20-21-22)15(23)19-11-2-4-12-9(5-11)7-25-16(12)24/h1-6,8H,7H2,(H,19,23) |
| Standard InChI Key | UAQHZPOMLZJMFE-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=C(C=CC(=C2)NC(=O)C3=C(C=C(C=C3)Cl)N4C=NN=N4)C(=O)O1 |
Introduction
Potential Biological Activities
Compounds with similar structures, such as benzofurans and tetrazoles, have shown various biological activities:
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Antimicrobial Activity: Benzofuran derivatives are known for their antimicrobial properties, which could be enhanced by the presence of a tetrazole ring .
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Anti-inflammatory Activity: Some benzofuran compounds exhibit anti-inflammatory effects, potentially applicable to this compound as well .
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Pharmacological Applications: The benzamide moiety suggests potential applications in drug development, given its common presence in pharmaceuticals.
Research Findings and Data
While specific data on 4-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-(1H-tetrazol-1-yl)benzamide is scarce, related compounds provide insights into potential biological activities:
| Compound Type | Structure Features | Notable Activities |
|---|---|---|
| Benzofuran Derivatives | Benzofuran core | Antimicrobial, anti-inflammatory |
| Tetrazole Compounds | Tetrazole ring | Stability, reactivity enhancements |
| Benzamide Compounds | Benzamide group | Pharmaceutical applications |
Future Research Directions
Given the limited information available, future research should focus on:
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Synthesis Optimization: Developing efficient synthesis methods to produce this compound.
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Biological Activity Screening: Evaluating its antimicrobial, anti-inflammatory, and other potential biological activities.
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In Silico Studies: Conducting molecular docking and other computational studies to predict its interactions with biological targets.
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